molecular formula C22H20N2O2S B2718099 ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 760940-83-8

ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2718099
CAS No.: 760940-83-8
M. Wt: 376.47
InChI Key: GLMSPFYXFPLBRT-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its fused thiazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method is the one-pot three-component cyclocondensation reaction. This involves the reaction of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another method involves microwave irradiation using acetic acid without any catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and ionic liquids, can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines.

Scientific Research Applications

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and diphenyl groups enhances its stability and potential for diverse applications.

Properties

IUPAC Name

ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-3-26-21(25)19-15(2)23-22-24(20(19)17-12-8-5-9-13-17)18(14-27-22)16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMSPFYXFPLBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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